Methyl {[6-(furan-2-yl)-8-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl}acetate
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Overview
Description
Methyl {[6-(furan-2-yl)-8-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl}acetate is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocycles containing three nitrogen atoms and two carbon atoms. This particular compound features a unique structure that includes a furan ring, a triazoloquinazoline core, and a sulfanyl acetate group. The combination of these functional groups imparts distinct chemical and biological properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {[6-(furan-2-yl)-8-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl}acetate typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes the following steps:
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloquinazoline core.
Introduction of the Furan Ring: The furan ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions.
Attachment of the Sulfanyl Acetate Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for large-scale synthesis, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl {[6-(furan-2-yl)-8-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines .
Scientific Research Applications
Methyl {[6-(furan-2-yl)-8-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl}acetate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of Methyl {[6-(furan-2-yl)-8-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and other proteins, leading to inhibition or modulation of their activity.
Pathways Involved: It may interfere with cellular signaling pathways, metabolic processes, and gene expression, resulting in various biological effects
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds like fluconazole and voriconazole, which are known for their antifungal properties.
Quinazoline Derivatives: Compounds such as gefitinib and erlotinib, which are used as anticancer agents
Uniqueness
Methyl {[6-(furan-2-yl)-8-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl}acetate is unique due to its combination of a furan ring, triazoloquinazoline core, and sulfanyl acetate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Biological Activity
Methyl {[6-(furan-2-yl)-8-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl}acetate is a complex organic compound belonging to the class of quinazoline derivatives. Its unique structure incorporates a furan ring and a triazole moiety, which contribute significantly to its potential biological activities. This article explores the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H14N4O4S. The presence of functional groups such as the sulfanyl group and an ester enhances its reactivity and versatility in biological applications.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit notable anticancer properties. A study evaluated various synthesized triazoloquinazoline derivatives for their anticancer activity against several human cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound 9 | HCT-116 (Colorectal carcinoma) | 17.35 |
Compound 7 | HCT-116 (Colorectal carcinoma) | 27.05 |
Compound 9 | HePG-2 (Hepatocellular carcinoma) | 29.47 |
Compound 7 | HePG-2 (Hepatocellular carcinoma) | 39.41 |
These results demonstrate that the synthesized compounds displayed moderate cytotoxicity against selected cancer cell lines .
The mechanism of action for quinazoline derivatives often involves the inhibition of key signaling pathways associated with cancer cell proliferation. For instance, some studies have reported that quinazoline derivatives can inhibit epidermal growth factor receptor (EGFR) tyrosine kinase activity and topoisomerase II . This inhibition leads to cell cycle arrest and induction of apoptosis in cancer cells.
Other Biological Activities
In addition to anticancer properties, quinazoline derivatives have been explored for other biological activities:
- Antimicrobial Activity : Some related compounds have shown antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : Certain derivatives exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines.
- Antiviral Properties : Some quinazoline derivatives have been evaluated for their potential antiviral effects against influenza viruses .
Case Studies and Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of quinazoline derivatives:
Properties
Molecular Formula |
C16H14N4O4S |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
methyl 2-[[6-(furan-2-yl)-8-oxo-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C16H14N4O4S/c1-23-14(22)8-25-16-18-15-17-11-5-9(13-3-2-4-24-13)6-12(21)10(11)7-20(15)19-16/h2-4,7,9H,5-6,8H2,1H3 |
InChI Key |
LTDBXNHBINGNOP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1=NN2C=C3C(=NC2=N1)CC(CC3=O)C4=CC=CO4 |
Origin of Product |
United States |
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